An In-depth Technical Guide to 2-(Oxetan-3-yloxy)-1,3-benzothiazole: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to 2-(Oxetan-3-yloxy)-1,3-benzothiazole: Chemical Structure and Physicochemical Properties
Abstract
This technical guide provides a comprehensive analysis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By dissecting its core components—the pharmacologically versatile benzothiazole scaffold and the property-enhancing oxetane moiety—we explore its chemical structure, plausible synthetic pathways, and predicted physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule and its potential applications. While direct experimental data on this specific molecule is limited, this guide synthesizes established knowledge of its constituent parts to provide a robust predictive profile.
Introduction: The Convergence of Two Privileged Scaffolds
The rational design of novel therapeutic agents often involves the strategic combination of well-characterized structural motifs to achieve desired pharmacological and pharmacokinetic profiles. 2-(Oxetan-3-yloxy)-1,3-benzothiazole represents a compelling example of this approach, integrating the biologically active benzothiazole nucleus with the physicochemical-modulating oxetane ring.
The benzothiazole scaffold , a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This wide-ranging bioactivity stems from the ability of the benzothiazole ring system to interact with a variety of biological targets.[1]
The oxetane ring , a four-membered cyclic ether, has gained prominence in modern drug discovery as a "magic moiety" for its ability to favorably modulate the properties of drug candidates.[6][7] The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical parameters in drug development.[8][9] Its compact, polar, and three-dimensional nature offers a unique tool for fine-tuning the physicochemical properties of a lead compound.[6][7]
This guide will delve into the synthesis, structure, and predicted properties of 2-(Oxetan-3-yloxy)-1,3-benzothiazole, providing a theoretical framework for its potential as a valuable building block in the development of next-generation therapeutics.
Chemical Structure and Nomenclature
The chemical structure of 2-(Oxetan-3-yloxy)-1,3-benzothiazole is characterized by an oxetan-3-yl group linked via an ether bond to the 2-position of a benzothiazole ring.
Systematic Name: 2-(Oxetan-3-yloxy)-1,3-benzothiazole
Diagram of the Chemical Structure:
Caption: Chemical structure of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.
Proposed Synthesis
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 2-Hydroxybenzothiazole 2-Hydroxybenzothiazole (which exists in equilibrium with its tautomer, 2(3H)-benzothiazolone) can be synthesized by the reaction of 2-aminothiophenol with a carbonyl source such as urea or phosgene.[13][14]
Step 2: Williamson Ether Synthesis The resulting 2-hydroxybenzothiazole can then be reacted with a suitable 3-halooxetane (e.g., 3-bromooxetane) or oxetan-3-yl tosylate in the presence of a base to form the desired ether linkage.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.
Detailed Experimental Protocol (Prophetic)
Synthesis of 2-Hydroxybenzothiazole
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In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1 equivalent) and urea (1.2 equivalents).
-
Heat the mixture to 180-200 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature, and treat with a 10% sodium hydroxide solution to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the 2-hydroxybenzothiazole.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Synthesis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole
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To a solution of 2-hydroxybenzothiazole (1 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromooxetane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Oxetan-3-yloxy)-1,3-benzothiazole.
Predicted Physicochemical Properties
The physicochemical properties of 2-(Oxetan-3-yloxy)-1,3-benzothiazole can be predicted based on the contributions of its constituent moieties. The benzothiazole core is relatively lipophilic, while the oxetane ring introduces polarity and a hydrogen bond acceptor site, which is expected to improve aqueous solubility compared to a simple alkyl-substituted benzothiazole.[6][8]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉NO₂S | Based on chemical structure |
| Molecular Weight | 207.25 g/mol | Based on chemical formula |
| Appearance | Likely a white to off-white solid | Based on similar benzothiazole derivatives[15][16] |
| LogP (Octanol/Water) | 2.0 - 2.5 | The benzothiazole moiety has a LogP of ~2.01.[17] The polar oxetane group is expected to slightly increase or maintain this value. |
| Aqueous Solubility | Low to moderate | The oxetane ring is known to enhance solubility.[6][8] |
| Hydrogen Bond Acceptors | 3 (1 nitrogen, 2 oxygens) | Based on chemical structure |
| Hydrogen Bond Donors | 0 | Based on chemical structure |
| Metabolic Stability | Potentially enhanced | The oxetane moiety can block sites of metabolism.[8][18] |
Experimental Determination of Physicochemical Properties (Standard Protocols)
Determination of LogP (Shake-Flask Method)
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Prepare a saturated solution of 2-(Oxetan-3-yloxy)-1,3-benzothiazole in a mixture of n-octanol and water.
-
Shake the mixture vigorously to ensure equilibrium is reached.
-
Separate the n-octanol and aqueous layers by centrifugation.
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Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Determination of Aqueous Solubility
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Add an excess amount of the compound to a known volume of water at a specific temperature.
-
Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
In Vitro Metabolic Stability Assay (Microsomal Stability)
-
Incubate a known concentration of the compound with liver microsomes (human or animal) and NADPH in a buffered solution at 37 °C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound in each aliquot by LC-MS/MS.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Diagram of a Conceptual Physicochemical Profile:
Caption: Conceptual contribution of structural motifs to physicochemical properties.
Conclusion
2-(Oxetan-3-yloxy)-1,3-benzothiazole is a molecule of considerable interest, strategically designed to leverage the pharmacological potential of the benzothiazole scaffold and the advantageous physicochemical properties imparted by the oxetane ring. While direct experimental data for this specific compound is not widely available, this guide provides a robust, scientifically-grounded framework for its synthesis and predicted properties based on the extensive knowledge of its constituent parts. The proposed synthetic route is feasible using standard organic chemistry techniques. The predicted physicochemical profile suggests that 2-(Oxetan-3-yloxy)-1,3-benzothiazole may possess improved drug-like properties compared to simpler benzothiazole analogues. This molecule, therefore, represents a promising scaffold for further investigation and development in the field of medicinal chemistry. Future experimental validation of the predictions outlined in this guide is warranted to fully elucidate the potential of this compound.
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